4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis method, which involves the reaction of a β-keto ester with thiourea in the presence of an acid catalyst.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction of an appropriate amine with a halogenated precursor under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Substitution Reagents: Trifluoromethyl iodide, EDC
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{3-(4-methyl-1H-imidazol-1-yl)}benzamide
- Thiazole Derivatives : Compounds containing thiazole rings with similar biological activities .
Uniqueness
4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
IUPAC Name |
4-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4OS/c1-8-12(23-7-19-8)13(22)20-10-5-21(6-10)11-4-9(2-3-18-11)14(15,16)17/h2-4,7,10H,5-6H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVWBIQEIZVXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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